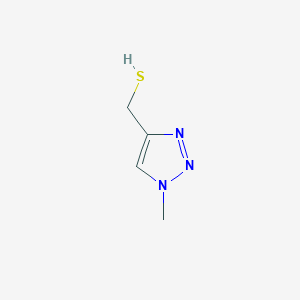
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize environmentally benign conditions and aim to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can enhance its catalytic activity in various chemical reactions. Additionally, the thiol group can participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar triazole ring structure but differs in the position and type of substituents.
1-Propyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents, used in various chemical applications.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol is unique due to the presence of both the triazole ring and the thiol group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C4H7N3S |
|---|---|
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
(1-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 |
Clave InChI |
QNJCYGPXGFFABC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


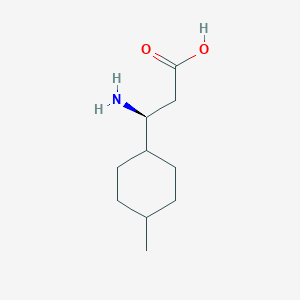

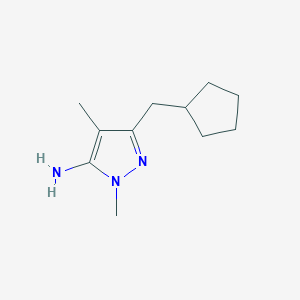


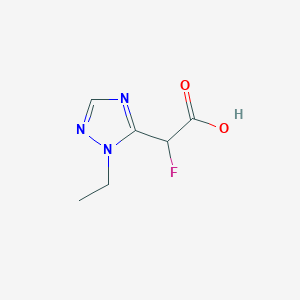
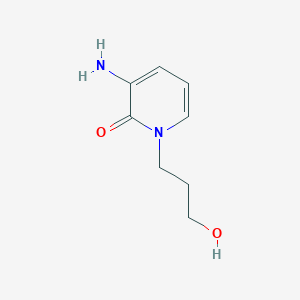

![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
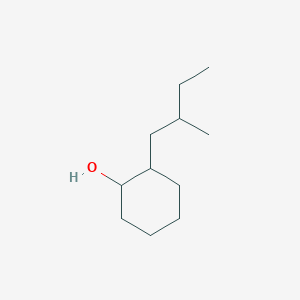
![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)
amine](/img/structure/B13306740.png)
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
